molecular formula C17H15FN2O B8368929 5-(3-(Benzyloxy)-4-fluorophenyl)-1-methyl-1H-pyrazole

5-(3-(Benzyloxy)-4-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No. B8368929
M. Wt: 282.31 g/mol
InChI Key: RIAKGCMRLWUBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376436B2

Procedure details

To a solution of 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1058.42 mg, 5.09 mmol) in MeCN (40 mL) and water (10 mL) was added 2-benzyloxy-4-bromo-1-fluoro-benzene [CAS: 1036724-54-5](1300 mg, 4.62 mmol), sodium carbonate (1470.8 mg, 13.88 mmol) and bis(triphenylphosphine)palladium (II) dichloride (164.24 mg, 0.2300 mmol). The reaction was then heated at 100° C. for 4 hours. The cooled reaction mixture was poured into EtOAc (70 mL) and water (100 mL). The organics were separated, and washed with brine (75 mL), dried over MgSO4, filtered and concentrated in vacuo. The residue was then purified over silica (25 g, SNAP cartridge), eluting with EtOAc in isohexane from 0% to 40%. Fractions containing desired product were combined and concentrated in vacuo to give 5-(3-benzyloxy-4-fluoro-phenyl)-1-methyl-pyrazole (D82) (1026.5 mg, 3.4543 mmol, 74.7% yield) as a colourless oil;
Quantity
1058.42 mg
Type
reactant
Reaction Step One
Quantity
1300 mg
Type
reactant
Reaction Step One
Quantity
1470.8 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
164.24 mg
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](B2OC(C)(C)C(C)(C)O2)=[CH:5][CH:4]=[N:3]1.[CH2:16]([O:23][C:24]1[CH:29]=[C:28](Br)[CH:27]=[CH:26][C:25]=1[F:31])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[Na+].[Na+].CCOC(C)=O>CC#N.O.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:16]([O:23][C:24]1[CH:29]=[C:28]([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=2)[CH:27]=[CH:26][C:25]=1[F:31])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3.4,^1:53,67|

Inputs

Step One
Name
Quantity
1058.42 mg
Type
reactant
Smiles
CN1N=CC=C1B1OC(C)(C)C(C)(C)O1
Name
Quantity
1300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)Br)F
Name
Quantity
1470.8 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
bis(triphenylphosphine)palladium
Quantity
164.24 mg
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The organics were separated
WASH
Type
WASH
Details
washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified over silica (25 g, SNAP cartridge)
WASH
Type
WASH
Details
eluting with EtOAc in isohexane from 0% to 40%
ADDITION
Type
ADDITION
Details
Fractions containing desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1F)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.4543 mmol
AMOUNT: MASS 1026.5 mg
YIELD: PERCENTYIELD 74.7%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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